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Compound of Interest

Compound Name: (2R)-1-methoxypropan-2-amine

Cat. No.: B1588799

This guide provides an in-depth technical overview of (2R)-1-methoxypropan-2-amine, a
chiral building block of significant interest in the pharmaceutical and agrochemical industries.
This document is intended for researchers, scientists, and drug development professionals,
offering detailed insights into its synthesis, properties, applications, and analytical
characterization.

Introduction

(2R)-1-methoxypropan-2-amine, a stereoisomer of 1-methoxy-2-propylamine, is a crucial
chiral amine valued for its role in asymmetric synthesis. The precise spatial arrangement of its
functional groups—a primary amine and a methoxy group—originating from a chiral center,
makes it an indispensable synthon for creating complex, enantiomerically pure molecules. The
biological activity of many pharmaceuticals and agrochemicals is highly dependent on their
stereochemistry; therefore, access to enantiopure building blocks like (2R)-1-methoxypropan-
2-amine is paramount for the development of safe and efficacious products.

Physicochemical Properties and Identifiers

A clear understanding of the fundamental properties of (2R)-1-methoxypropan-2-amine is
essential for its effective use and handling in a laboratory setting. The key identifiers and
physicochemical properties are summarized in the table below.
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Property

Value

CAS Number

99636-38-1[1]

Molecular Formula

CsH11NO

Molecular Weight 89.14 g/mol [2]

IUPAC Name (2R)-1-methoxypropan-2-amine

Synonyms (R)—(—)-1—Methoxy—2—p.ropylamine, (R)-1-
Methoxy-2-propanamine

Appearance Colorless to light yellow liquid

Boiling Point 92.5-93.5°C

Density 0.845 g/mL at 25 °C

Flash Point 9°C

Solubility Soluble in water

Synthesis of (2R)-1-Methoxypropan-2-amine: A Tale

of Two Routes

The synthesis of enantiomerically pure (2R)-1-methoxypropan-2-amine can be broadly

approached through two distinct strategies: traditional chemical synthesis and modern

biocatalytic methods. The choice of route is often dictated by factors such as scalability, cost,

desired enantiomeric purity, and environmental impact.

Chemical Synthesis from (R)-Alaninol

A well-established chemical route to (2R)-1-methoxypropan-2-amine begins with the readily

available chiral precursor, (R)-alaninol. This method leverages the existing stereocenter of the

starting material to construct the target molecule.

Hydroxyl to Amine Conversion

(R)-Alaninol Methylation (e.g., NaH, Mel Hydroxy ether intermediate) (e.g., Mitsunobu or via tosylate (2R)-1-methoxypropan-2-amine
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Caption: Chemical synthesis pathway from (R)-alaninol.
Experimental Protocol: Synthesis from (R)-Alaninol (Conceptual)

This protocol outlines a general, conceptual procedure for the synthesis of (2R)-1-
methoxypropan-2-amine from (R)-alaninol. Note: This is a representative protocol and
requires optimization and adherence to all laboratory safety standards. Specific reagents and
conditions may vary based on literature procedures.

e Protection of the Amine: The amino group of (R)-alaninol is first protected with a suitable
protecting group (e.g., Boc anhydride) to prevent side reactions.

» Methylation of the Hydroxyl Group: The protected (R)-alaninol is then treated with a strong
base, such as sodium hydride, followed by the addition of an alkylating agent like methyl
iodide to form the corresponding methyl ether.

o Deprotection of the Amine: The protecting group is subsequently removed under appropriate
conditions (e.g., acidic conditions for a Boc group) to yield (2R)-1-methoxypropan-2-amine.

 Purification: The final product is purified by distillation or chromatography to achieve the
desired level of purity.

Biocatalytic Synthesis via Transamination

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral
amines. The use of enzymes, particularly transaminases, offers high enantioselectivity and
operates under mild reaction conditions. This route typically employs the prochiral ketone, 1-
methoxy-2-propanone, as the starting material.

Transaminase Enzyme
(with Amine Donor, e.g., Isopropylamine)

(1—Methoxy—2—propanone (2R)-1-methoxypropan-2-amine

Click to download full resolution via product page
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Caption: Biocatalytic synthesis of (2R)-1-methoxypropan-2-amine.
Experimental Protocol: Transaminase-Catalyzed Synthesis

The following is a representative protocol for the biocatalytic synthesis of (2R)-1-
methoxypropan-2-amine using a transaminase.

Step Procedure

In a temperature-controlled reactor, a buffered
agueous solution (e.g., phosphate buffer, pH
7.5) is prepared. The prochiral ketone, 1-

1. Reaction Setup methoxy-2-propanone, and an amine donor
(e.g., isopropylamine) are added to the solution.
Pyridoxal 5'-phosphate (PLP), a crucial cofactor

for transaminases, is also included.

The selected transaminase enzyme (as a
whole-cell catalyst or purified enzyme) is added

2. Enzyme Addition to the reaction mixture. The reaction is then
stirred at a controlled temperature (e.g., 30-40
°C).

The progress of the reaction is monitored by
periodically taking samples and analyzing them

3. Reaction Monitoring by a suitable chromatographic method (e.g.,
chiral GC or HPLC) to determine the conversion
of the ketone and the enantiomeric excess of

the amine product.

Once the reaction has reached the desired
conversion, the enzyme is removed by
) centrifugation or filtration. The pH of the
4. Work-up and Isolation ) ) )
supernatant is adjusted, and the product is
isolated by extraction and subsequent

distillation.
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Application in Drug Development: The Case of
Tofogliflozin

The utility of (2R)-1-methoxypropan-2-amine as a chiral building block is exemplified in the
synthesis of Tofogliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2
(SGLT2). SGLT2 inhibitors are a class of oral anti-diabetic drugs that lower blood glucose
levels by promoting its excretion in the urine.[3][4]

The (2R)-1-methoxypropan-2-amine moiety is incorporated into a side chain of the
Tofogliflozin molecule. This specific stereochemistry is critical for the drug's high affinity and
selectivity for the SGLT2 transporter.

SGLT2 Inhibition Signaling Pathway

SGLT2 inhibitors like Tofogliflozin exert their therapeutic effect by targeting the SGLT2 protein
located in the proximal convoluted tubule of the kidneys. By inhibiting this transporter, they
prevent the reabsorption of glucose from the glomerular filtrate back into the bloodstream.
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Caption: Mechanism of action of Tofogliflozin via SGLT2 inhibition.

Analytical Characterization

Ensuring the chemical and enantiomeric purity of (2R)-1-methoxypropan-2-amine is critical
for its use in synthesis. A combination of spectroscopic and chromatographic techniques is
employed for its comprehensive characterization.
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Caption: Workflow for the analytical characterization of (2R)-1-methoxypropan-2-amine.

Spectroscopic Analysis

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The proton NMR spectrum provides information about the number and types of
protons in the molecule. Key expected signals include a doublet for the methyl group
adjacent to the chiral center, a multiplet for the methine proton, signals for the methylene
protons adjacent to the methoxy group, and a singlet for the methoxy protons. The amine
protons may appear as a broad singlet.

o 18C NMR: The carbon NMR spectrum shows distinct signals for each of the four carbon
atoms in the molecule, confirming the carbon skeleton.

« Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present.
Characteristic absorptions include N-H stretching vibrations for the primary amine (typically a
doublet around 3300-3400 cm~1), C-H stretching vibrations, and a C-O stretching vibration
for the ether linkage.

Chromatographic Analysis for Enantiomeric Purity

o Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC):
These are the primary methods for determining the enantiomeric purity (e.p.) or enantiomeric
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excess (e.e.) of (2R)-1-methoxypropan-2-amine. This involves using a chiral stationary
phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Alternatively, the amine can be derivatized with a chiral derivatizing agent to form
diastereomers, which can then be separated on a standard achiral column.

Experimental Protocol: Chiral HPLC Method Development (General Approach)

o Column Selection: A variety of chiral stationary phases (e.g., polysaccharide-based,
cyclodextrin-based) should be screened.

» Mobile Phase Screening: Different mobile phase compositions (e.g., hexane/isopropanol for
normal phase, or acetonitrile/water with additives for reversed-phase) are tested to achieve
separation.

o Optimization: Once a suitable column and mobile phase are identified, parameters such as
the mobile phase composition, flow rate, and column temperature are optimized to improve
resolution and analysis time.

» Validation: The developed method should be validated for its accuracy, precision, linearity,
and robustness.

Safety and Handling

(2R)-1-methoxypropan-2-amine is a flammable liquid and should be handled with appropriate
safety precautions in a well-ventilated area or a fume hood. It is important to consult the Safety
Data Sheet (SDS) before handling this chemical.

« Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and
eye/face protection.

¢ Inhalation: Avoid breathing vapors or mist.

o Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-
proof electrical equipment.

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
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Conclusion

(2R)-1-methoxypropan-2-amine is a valuable and versatile chiral building block with

significant applications in the synthesis of pharmaceuticals and agrochemicals. Its

stereospecific synthesis, whether through chemical or biocatalytic routes, is a key enabling

technology for the development of enantiomerically pure active ingredients. A thorough

understanding of its properties, synthesis, and analytical characterization, as outlined in this

guide, is essential for its effective and safe utilization in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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